BenchChemオンラインストアへようこそ!

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide

regioisomer structure-activity relationship acetamide side chain

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide (CAS 897462-80-5) is a synthetic small molecule belonging to the imidazo[2,1-b][1,3]thiazole class, a fused heterocyclic scaffold recognized for broad pharmacological potential including anticancer, anti-inflammatory, and antimicrobial activities. The compound bears a 4-ethoxyphenyl substituent at the 6-position of the imidazothiazole core and an N-(1-phenylethyl)acetamide side chain at the 3-position, with a molecular formula of C23H23N3O2S and a molecular weight of 405.52 g/mol.

Molecular Formula C23H23N3O2S
Molecular Weight 405.52
CAS No. 897462-80-5
Cat. No. B2469470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide
CAS897462-80-5
Molecular FormulaC23H23N3O2S
Molecular Weight405.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O2S/c1-3-28-20-11-9-18(10-12-20)21-14-26-19(15-29-23(26)25-21)13-22(27)24-16(2)17-7-5-4-6-8-17/h4-12,14-16H,3,13H2,1-2H3,(H,24,27)
InChIKeyLYEXZCCDJPBOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide (CAS 897462-80-5): Compound Class, Core Scaffold, and Baseline Identity for Procurement


2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide (CAS 897462-80-5) is a synthetic small molecule belonging to the imidazo[2,1-b][1,3]thiazole class, a fused heterocyclic scaffold recognized for broad pharmacological potential including anticancer, anti-inflammatory, and antimicrobial activities [1]. The compound bears a 4-ethoxyphenyl substituent at the 6-position of the imidazothiazole core and an N-(1-phenylethyl)acetamide side chain at the 3-position, with a molecular formula of C23H23N3O2S and a molecular weight of 405.52 g/mol [2]. This compound is cataloged as a research-grade screening compound (PubChem CID 43981554) and is primarily sourced through specialty chemical suppliers for early-stage drug discovery and chemical biology applications [2].

Why 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Imidazo[2,1-b]thiazole derivatives are not functionally interchangeable. Small structural variations within this scaffold—particularly at the 6-aryl substituent and the acetamide side chain—produce substantial shifts in antiproliferative potency, kinase selectivity, and target engagement [1]. For example, in the closely related N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series, a single para-chloro substitution on the 6-phenyl ring increased VEGFR2 inhibition from 3.76% to 5.72% at 20 μM and improved MDA-MB-231 cytotoxicity by over 3.7-fold (IC50 1.4 μM vs. 5.2 μM for sorafenib) [1]. The target compound's specific combination of a 6-(4-ethoxyphenyl) group and a chiral N-(1-phenylethyl)acetamide tail represents a distinct chemotype whose properties cannot be predicted from analogs bearing N-(2-phenylethyl), N-phenyl, or N-(4-fluorophenyl) substituents [2]. Direct experimental characterization is therefore required for any scientific selection or procurement decision.

Quantitative Differentiation Evidence for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide vs. Closest Structural Comparators


Side-Chain Regioisomer Differentiation: N-(1-phenylethyl) vs. N-(2-phenylethyl) Acetamide Position

The target compound bears an N-(1-phenylethyl)acetamide side chain, which introduces a chiral center at the benzylic carbon (α-methylbenzylamide), in contrast to its closest cataloged analog, 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide (CAS 897462-40-7), which has an unbranched N-(2-phenylethyl) chain. This regioisomeric difference alters the spatial orientation of the terminal phenyl group relative to the imidazothiazole core, which is known to modulate target binding in related imidazo[2,1-b]thiazole acetamide series [1]. In the broader class, antiproliferative IC50 values span from sub-micromolar to >100 μM depending solely on the nature and orientation of the N-substituent [2]. No published head-to-head biological comparison of these two regioisomers exists in the peer-reviewed literature.

regioisomer structure-activity relationship acetamide side chain chiral center

6-Aryl Substituent Electronic Differentiation: 4-Ethoxyphenyl vs. Unsubstituted Phenyl and 4-Chlorophenyl

The 4-ethoxyphenyl group at the 6-position of the imidazothiazole core is an electron-donating substituent (Hammett σp ≈ -0.24 for OEt) that is distinct from the unsubstituted phenyl (σp = 0) found in N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS 897459-48-2) and the electron-withdrawing 4-chlorophenyl analog (σp ≈ +0.23) present in the most potent compound of the N-pyridinyl series [1]. In the published N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series, changing the 6-phenyl substituent from H to 4-Cl shifted MDA-MB-231 IC50 from >20 μM to 1.4 μM and altered VEGFR2 inhibitory rate [1]. The 4-ethoxyphenyl group's electron-donating character and increased lipophilicity relative to unsubstituted phenyl (XLogP3-AA of target: 5.0 [2]) are expected to modulate both potency and physicochemical profile.

electron-donating group Hammett substituent constant 6-aryl substitution potency modulation

Class-Level Antiproliferative Activity of Imidazo[2,1-b]thiazole Scaffold: Benchmarking Expectations for the Target Compound

The imidazo[2,1-b]thiazole scaffold has demonstrated potent, sub-micromolar antiproliferative activity across multiple cancer cell lines in published series. In a study of 18 imidazo[2,1-b]thiazole derivatives, compounds 26 and 27 exhibited mean IC50 values of 1.40 μM and 0.79 μM, respectively, across NCI melanoma cell lines [1]. In another series, compound 5XI showed IC50 of 5.8 μM against A549 lung cancer cells [1]. A series of imidazo[2,1-b]thiazole-based aryl hydrazones yielded IC50 values of 1.12–1.65 μM against MDA-MB-231 breast cancer cells [2]. Most notably, certain derivatives achieved nanomolar kinase inhibition: IC50 of 39.9 nM against V600E-B-RAF and 19.0 nM against C-RAF [3]. These data establish the scaffold's intrinsic capacity for high-potency biological activity but do not constitute direct evidence for the target compound, which lacks published biological characterization.

anticancer cytotoxicity imidazo[2,1-b]thiazole cancer cell lines IC50

Multitarget Kinase Inhibition Potential of Imidazo[2,1-b]thiazole Derivatives: EGFR/HER2 and DHFR Dual Inhibition as a Class Hallmark

Imidazo[2,1-b]thiazole derivatives have demonstrated the capacity for potent dual EGFR/HER2 kinase inhibition and concurrent DHFR inhibition—a multitarget profile relevant to overcoming resistance in breast cancer. In a 2022 study, compounds 39 and 43 achieved EGFR IC50 values of 0.153 μM and 0.122 μM, HER2 IC50 values of 0.108 μM and 0.078 μM, and DHFR IC50 values of 0.291 μM and 0.123 μM, respectively, with in vivo tumor volume reduction confirmed in a breast cancer xenograft model [1]. The pharmacophore analysis from this study identified the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety (analogous to the 6-(4-ethoxyphenyl) group in the target compound) as critical for anticancer activity [1]. The target compound's 4-ethoxyphenyl substituent places it within this structurally validated pharmacophore space, though its specific kinase inhibition profile remains uncharacterized.

kinase inhibition EGFR HER2 DHFR dual inhibitor multitarget

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding, and Rotatable Bond Profile vs. Closest Analogs

Computed physicochemical properties provide a basis for differentiating the target compound from its closest analogs in the absence of biological data. The target compound (CAS 897462-80-5) has a computed XLogP3-AA of 5.0, a single H-bond donor, four H-bond acceptors, and seven rotatable bonds [1]. In comparison, the 6-phenyl analog N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS 897459-48-2) has a lower molecular weight (361.5 vs. 405.5) and lacks the ethoxy oxygen, which reduces both H-bond acceptor count and lipophilicity . The N-(2-phenylethyl) regioisomer (CAS 897462-40-7) shares the same molecular formula and computed XLogP but differs in 3D conformation due to the linear vs. branched side chain. The XLogP3-AA of 5.0 places the target compound at the upper boundary of typical oral drug-likeness guidelines (Lipinski XLogP ≤5), suggesting that while permeability may be favorable, aqueous solubility could be limiting, which is relevant for assay design and formulation.

lipophilicity XLogP drug-likeness physicochemical properties lead optimization

Recommended Application Scenarios for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide Based on Available Evidence


Kinase-Focused Anticancer Screening Libraries Requiring a 4-Ethoxyphenyl Imidazothiazole Chemotype

The target compound is most appropriately deployed as a structurally distinct member of an imidazo[2,1-b]thiazole-focused screening library, where its 4-ethoxyphenyl substituent and chiral N-(1-phenylethyl) side chain provide SAR diversity complementary to existing 6-phenyl and 6-halophenyl analogs. The imidazo[2,1-b]thiazole scaffold has demonstrated nanomolar potency against V600E-B-RAF (IC50 39.9 nM), C-RAF (IC50 19.0 nM), EGFR (IC50 0.122–0.153 μM), and HER2 (IC50 0.078–0.108 μM) kinases, with in vivo tumor reduction confirmed in MCF-7 xenograft models [1]. Including this compound in a kinase panel screen allows assessment of whether the 4-ethoxyphenyl/N-(1-phenylethyl) combination enhances selectivity or potency relative to the published 4-chlorophenyl and 4-fluorophenyl derivatives. Procurement is recommended specifically for research groups with established kinase inhibition assay infrastructure (e.g., ADP-Glo, TR-FRET, or radiometric filter-binding assays) who require a novel chemotype for SAR expansion.

Structure-Activity Relationship (SAR) Studies on the Acetamide Side Chain: Chiral N-(1-phenylethyl) vs. Achiral N-(2-phenylethyl)

The target compound is uniquely positioned for SAR studies investigating the impact of acetamide side-chain chirality and branching on target engagement, cellular potency, and metabolic stability. Its closest cataloged comparator, the N-(2-phenylethyl) regioisomer (CAS 897462-40-7), shares identical molecular formula and core scaffold but differs in the connectivity and geometry of the terminal phenyl group . Co-assaying these regioisomers in a panel of biochemical and cell-based assays would directly reveal the contribution of the α-methyl branch to activity. Published evidence from the broader imidazo[2,1-b]thiazole class confirms that even minor N-substituent changes produce >10-fold shifts in IC50 values [2]. This scenario is optimal for academic medicinal chemistry groups conducting systematic lead optimization and for CROs offering analog-by-catalog SAR services.

Computational Chemistry and Molecular Docking Studies Leveraging the 4-Ethoxyphenyl Pharmacophore

The 4-ethoxyphenyl substituent in the target compound provides a useful computational probe for docking and pharmacophore modeling studies, given its distinct electronic (electron-donating, σp ≈ -0.24) and steric profile relative to the commonly studied 4-chlorophenyl and 4-fluorophenyl analogs. The 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety has been computationally validated as essential for anticancer activity through molecular modeling simulations of EGFR/HER2 and DHFR binding [1]. The target compound can serve as an input structure for virtual screening campaigns, QSAR model building, and free-energy perturbation (FEP) calculations aimed at predicting the potency impact of 4-alkoxy vs. 4-halo substitution. This application is suited for computational chemistry groups and in silico drug discovery platforms that require structurally characterized, purchasable compounds for model validation.

Antimicrobial Screening Against Mycobacterium tuberculosis Pantothenate Synthetase

Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been characterized as Mycobacterium tuberculosis pantothenate synthetase (PanC) inhibitors, with reported IC50 values ranging from 0.52 μM to 5.83 μM depending on the aryl substitution pattern [3]. In this series, compounds bearing 4-ethoxyphenyl groups (e.g., compound 40c) achieved PanC IC50 of 2.10 ± 0.09 μM with an MIC against Mtb of 41.95 μM [3]. The target compound, with its 4-ethoxyphenyl group coupled to an N-(1-phenylethyl)acetamide tail, represents a structurally distinct entry point for Mtb PanC inhibitor optimization. Procurement is recommended for anti-tubercular drug discovery programs seeking to explore the SAR of the acetamide side chain while retaining the 4-ethoxyphenyl pharmacophore element.

Quote Request

Request a Quote for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.